15-Oxohexadecanoic acid can be derived from various natural sources, particularly in the context of lipid metabolism in organisms. It is often found in plant oils and animal fats, where it may exist in free form or as part of more complex lipids.
This compound falls under the category of fatty acids, specifically as a ketone fatty acid due to the presence of the ketone group. It is classified as a medium-chain fatty acid based on its carbon length.
The synthesis of 15-oxohexadecanoic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions (temperature, pH, and time) to ensure selectivity for the desired product while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 15-oxohexadecanoic acid can be represented as follows:
This structure indicates a linear arrangement of carbon atoms with a carboxylic acid group at one end and a ketone functional group at the 15th carbon.
The compound's physical properties include:
15-Oxohexadecanoic acid participates in various chemical reactions typical for fatty acids:
The reaction mechanisms often involve nucleophilic attacks on electrophilic centers (such as carbonyl groups) and can be catalyzed by acids or bases depending on the reaction conditions.
The mechanism by which 15-oxohexadecanoic acid exerts its biological effects typically involves its role as a signaling molecule within metabolic pathways.
Studies have indicated that ketone bodies like 15-oxohexadecanoic acid can influence insulin sensitivity and may have implications in metabolic disorders.
Relevant data from studies indicate that its stability under various conditions is crucial for its applications in biochemical research.
15-Oxohexadecanoic acid has several applications in scientific research:
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a NAD⁺-dependent enzyme belonging to the short-chain dehydrogenase/reductase superfamily. It catalyzes the rate-limiting step in prostaglandin catabolism by oxidizing the 15(S)-hydroxyl group of prostaglandin E₂ (PGE₂) to yield 15-keto-PGE₂. This reaction is critical for terminating the pro-inflammatory and proliferative signaling of PGE₂ [1] [3]. Beyond prostaglandins, 15-PGDH exhibits broad substrate specificity toward hydroxylated polyunsaturated fatty acids (PUFAs). For example, it oxidizes 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to form 15-oxo-eicosatetraenoic acid (15-oxoETE), a structural analog of 15-oxohexadecanoic acid [3]. This enzymatic activity positions 15-PGDH as a central regulator of lipid mediator homeostasis, converting pro-inflammatory precursors into electrophilic ketone derivatives with distinct signaling properties.
In cancer biology, 15-PGDH functions as a tumor suppressor by counteracting COX-2-driven prostaglandin synthesis. Epigenetic silencing of 15-PGDH occurs in 30–40% of breast and colorectal tumors, leading to PGE₂ accumulation and enhanced tumorigenesis [1] [7]. Transgenic overexpression of 15-PGDH in murine models reduces tumor growth by degrading PGE₂ and generating 15-keto metabolites, which activate anti-proliferative pathways [1]. Similarly, in endotoxemia models, hepatic 15-PGDH overexpression elevates 15-keto-PGE₂ levels, suppressing macrophage activation and cytokine production via PPAR-γ activation [10].
Table 1: Enzymes Involved in Oxo-Fatty Acid Biosynthesis
Enzyme | Cofactor | Primary Substrates | Products | Biological Impact |
---|---|---|---|---|
15-PGDH | NAD⁺ | PGE₂, 15(S)-HETE | 15-keto-PGE₂, 15-oxoETE | Tumor suppression, Anti-inflammation |
Cyclooxygenase-2 | None | Arachidonic acid | PGH₂, 15(S)-HETE* | Prostaglandin precursor synthesis |
15-Lipoxygenase | None | Arachidonic acid | 15(S)-HETE | Pro-inflammatory mediator production |
*Secondary activity observed under specific conditions
15-PGDH demonstrates remarkable versatility in substrate recognition, accepting both C20 (e.g., arachidonate derivatives) and C16 (e.g., palmitate derivatives) hydroxylated fatty acids. Structural analyses reveal that its catalytic efficiency depends on the carbon chain length, saturation degree, and stereochemistry of the hydroxyl group. The enzyme’s active site contains a conserved Tyr-X-X-X-Lys motif, which facilitates proton transfer during oxidation. NAD⁺ binding induces conformational changes that position the substrate’s 15(S)-hydroxyl group for dehydrogenation, forming an electrophilic α,β-unsaturated ketone [3] [4]. This carbonyl group enables 15-oxohexadecanoic acid and analogs to act as reactive signaling mediators that modify cysteine residues in transcriptional regulators like Keap1-Nrf2 and NF-κB.
The catalytic mechanism involves a two-step process:
This transformation is irreversible under physiological conditions, ensuring unidirectional inactivation of precursor molecules. Kinetic studies show that glutathione S-transferases (GSTs) compete with signaling targets for 15-oxo metabolites. Inhibiting GSTs with ethacrynic acid increases free 15-oxoETE levels by 3.5-fold, amplifying Nrf2 activation and underscoring the interplay between metabolic enzymes and lipid signaling [3].
The biosynthesis of 15-oxohexadecanoic acid precursors relies on coordinated actions of COX-2 and lipoxygenase (LO) enzymes. COX-2 primarily converts arachidonic acid to prostaglandin H₂ (PGH₂), which isomerizes to PGE₂. However, under inflammatory conditions, COX-2 exhibits "secondary" 15-lipoxygenase activity, directly generating 15(S)-HETE from arachidonate [1] [8]. This pathway is amplified in aspirin-exacerbated respiratory disease (AERD), where COX-1 inhibition shunts arachidonate toward 15-LO metabolism, elevating 15(S)-HETE and its oxidation product 15-oxoETE [2].
15-Lipoxygenase-1 (ALOX15) further diversifies precursor availability. In nasal polyps of AERD patients, ALOX15 expression is 3-fold higher than in controls and correlates with disease severity. Epithelial cells produce 15(S)-HETE, which is oxidized by mast cell-derived 15-PGDH to form 15-oxoETE [2]. This transcellular metabolism highlights the compartmentalization of lipid mediator synthesis. Dual COX-2/15-LOX inhibitors (e.g., thiadiazole-thiazolidinone hybrids) disrupt this network by blocking both enzymatic sources of 15(S)-HETE, reducing 15-oxoETE generation [5].
Table 2: Pathway Interactions in Precursor Mobilization
Pathway | Key Enzymes | Primary Products | Impact on 15-Oxohexadecanoic Acid Analogs |
---|---|---|---|
COX-2 | COX-2, mPGES-1 | PGE₂, 15(S)-HETE* | Provides PGE₂ for 15-PGDH oxidation; Secondary 15-HETE source |
15-LOX | ALOX15 | 15(S)-HETE | Major source of 15-PGDH substrates in inflammation |
Transcellular | 15-PGDH + GSTs | 15-oxoETE/GSH adducts | Regulates bioavailability of electrophilic oxo-fatty acids |
*COX-2-dependent under aspirin-inhibited conditions
The metabolic fate of 15-oxo metabolites involves conjugation with glutathione (GSH), forming Michael adducts that are exported via multidrug resistance-associated proteins (MRPs). This detoxification pathway limits the half-life of 15-oxohexadecanoic acid analogs but also generates latent signaling reservoirs that may release active metabolites upon hydrolysis [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3